2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide
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Overview
Description
Acetamide, N,N’-(phenylmethylene)bis[2-chloro- is a compound with the molecular formula C11H14N2O2. It is known for its unique chemical structure, which includes two acetamide groups linked by a phenylmethylene bridge.
Preparation Methods
The synthesis of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- typically involves the reaction of acetamide with benzaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Acetamide, N,N’-(phenylmethylene)bis[2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acetamide, N,N’-(phenylmethylene)bis[2-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical research.
Medicine: Research has explored its potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit growth has shown promise in preliminary studies.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to disruptions in metabolic pathways. The phenylmethylene bridge and acetamide groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to Acetamide, N,N’-(phenylmethylene)bis[2-chloro- include:
N,N’-Dimethylacetamide: This compound is widely used as a solvent in organic synthesis and has similar structural features but lacks the phenylmethylene bridge.
N,N’-Diethylacetamide: Another solvent with similar properties, used in various industrial applications.
N,N’-Diphenylacetamide: This compound has two phenyl groups instead of the phenylmethylene bridge, leading to different chemical and physical properties.
Properties
CAS No. |
5997-80-8 |
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Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-phenylmethyl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-6-9(16)14-11(15-10(17)7-13)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,14,16)(H,15,17) |
InChI Key |
OPWPTWUDQPYQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)CCl)NC(=O)CCl |
Origin of Product |
United States |
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